molecular formula C6H14N2O2S B13183311 N-[(3R)-piperidin-3-yl]methanesulfonamide

N-[(3R)-piperidin-3-yl]methanesulfonamide

Cat. No.: B13183311
M. Wt: 178.26 g/mol
InChI Key: DHGIQFYIIZOGKF-ZCFIWIBFSA-N
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Description

N-[(3R)-piperidin-3-yl]methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-piperidin-3-yl]methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process may involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-[(3R)-piperidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[(3R)-piperidin-3-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3R)-piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[(3R)-pyrrolidin-3-yl]methanesulfonamide
  • N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide

Comparison: N-[(3R)-piperidin-3-yl]methanesulfonamide is unique due to its specific stereochemistry and functional group arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-[(3R)-piperidin-3-yl]methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1

InChI Key

DHGIQFYIIZOGKF-ZCFIWIBFSA-N

Isomeric SMILES

CS(=O)(=O)N[C@@H]1CCCNC1

Canonical SMILES

CS(=O)(=O)NC1CCCNC1

Origin of Product

United States

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